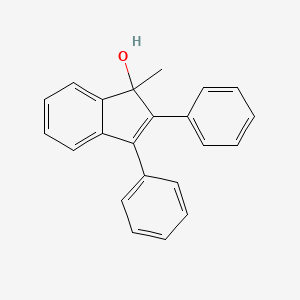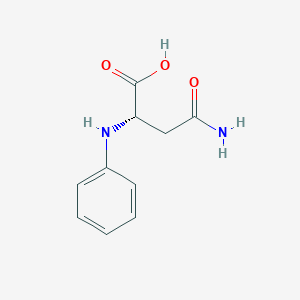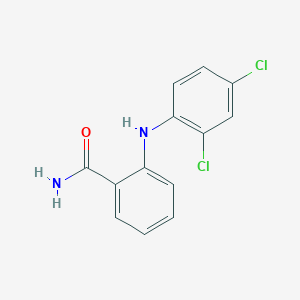
2-(2,4-Dichloroanilino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichloroanilino)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2,4-dichloroaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloroanilino)benzamide typically involves the reaction of 2,4-dichloroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts, such as palladium on carbon, can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichloroanilino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones
Reduction: Amine derivatives
Substitution: Various substituted benzamides
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichloroanilino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichloroanilino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
2-(2,4-Dichloroanilino)benzamide is unique due to its specific substitution pattern on the benzamide and aniline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
13625-36-0 |
|---|---|
Molekularformel |
C13H10Cl2N2O |
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
2-(2,4-dichloroanilino)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(10(15)7-8)17-11-4-2-1-3-9(11)13(16)18/h1-7,17H,(H2,16,18) |
InChI-Schlüssel |
OYNNYUMDSZULOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




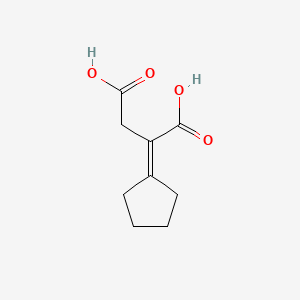
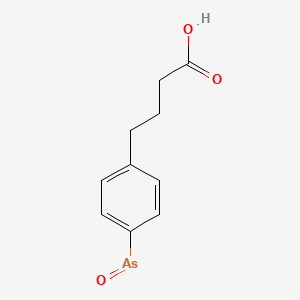
![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
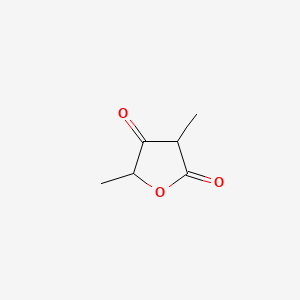
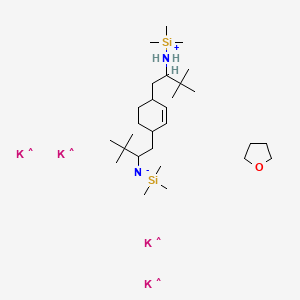
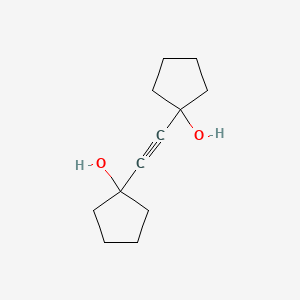
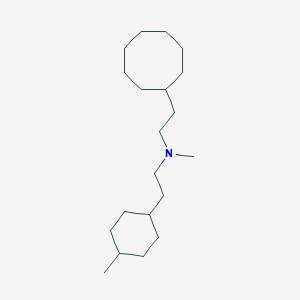
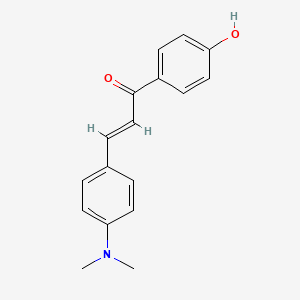
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
